![molecular formula C22H19N3O6 B2526793 1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)- CAS No. 2137493-38-8](/img/structure/B2526793.png)
1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a propanoic acid group attached to it. The fluoren-9-ylmethoxy)carbonyl]amino group is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidine ring and the fluorenylmethoxy group would contribute to the aromaticity of the compound. The propanoic acid group would make the compound polar and could form hydrogen bonds .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The propanoic acid group could react with bases to form salts, and the carbonyl group could undergo reduction reactions. The fluorenylmethoxy group could be removed under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. The presence of the propanoic acid group would make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science Applications
Tandem Radical Decarboxylation-Oxidation of Amino Acids : A method for the synthesis of 2-substituted pyrrolidines from alpha-amino acids showcases the potential of using amino acid derivatives for generating N-acyliminium ions, which could be trapped by nucleophiles. This methodology has been applied to synthesize omega-amino aldehydes, aminopyrrolidine, and azasugar analogues, highlighting its versatility in chemical synthesis (Boto, Hernandez, & Suarez, 2000).
Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues : The preparation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids and their incorporation into oligomers demonstrates the compound's role in the synthesis of complex molecular structures, potentially useful in material science and drug delivery systems (Travis Q. Gregar & J. Gervay-Hague, 2004).
Biological and Medicinal Chemistry Applications
Antitumor Activity and Selective Inhibitors Synthesis : Research into the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidine derivatives as antifolate inhibitors of purine biosynthesis indicates the potential for developing novel treatments targeting specific cellular entry points. These compounds have shown potent antitumor activity, emphasizing the importance of pyrimidine derivatives in medicinal chemistry (Lei Wang et al., 2010).
HIV-1 Protease Inhibitors Development : The introduction of pyrimidine bases into P2 ligands for HIV-1 protease inhibitors has demonstrated enhanced potency and antiviral activity, including against drug-resistant HIV-1 variants. This suggests the compound's utility in developing more effective treatments for HIV (Mei Zhu et al., 2019).
Antioxidant Activity Studies : Investigations into the antioxidant activities of heterocyclic pyrimidinium betaines have explored the effects of various parameters on their efficacy. This research underlines the potential of pyrimidine derivatives in the development of antioxidant agents, which could have applications in pharmacology and nutraceuticals (F. Malki, A. Alouache, & S. Krimat, 2022).
Propiedades
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c26-19-9-10-25(21(29)24-19)11-18(20(27)28)23-22(30)31-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,30)(H,27,28)(H,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWVYOFMHWDMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=O)NC4=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

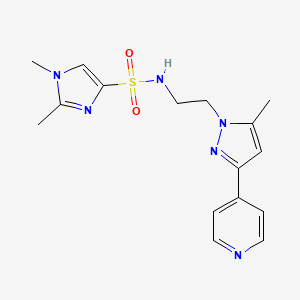
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2526711.png)

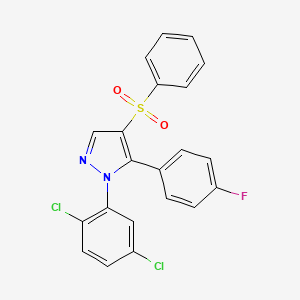

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526722.png)
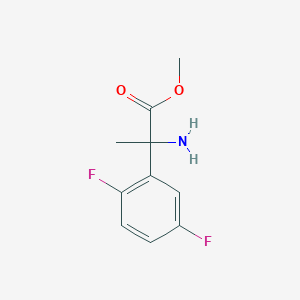
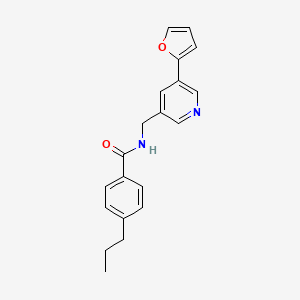
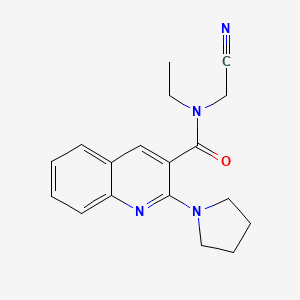
![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2526727.png)
![4-oxo-N-(1-phenylethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2526729.png)

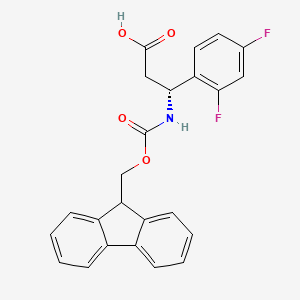
![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)